molecular formula C18H13BrN4O2 B6362899 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline CAS No. 941009-33-2

5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B6362899
CAS No.: 941009-33-2
M. Wt: 397.2 g/mol
InChI Key: YXMZJQOBTFWEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the Fischer indolisation reaction, which is a well-known method for constructing indole rings. This reaction typically involves the condensation of aryl hydrazines with ketones, followed by cyclization to form the indole core . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s indole core is known for its biological activity, making it a valuable tool in the study of biological processes and the development of bioactive compounds.

    Medicine: Due to its potential biological activity, this compound is of interest in medicinal chemistry for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline involves its interaction with various molecular targets and pathways. The indole core can interact with biological receptors and enzymes, modulating their activity. The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline include other indole derivatives such as 5-Bromoindole-3-acetic acid and 2-Amino-5-Bromo-3-iodoacetophenone These compounds share the indole core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2/c19-11-5-6-15-13(8-11)17(18(25)21-15)23-22-16(24)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,20-21,25H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMZJQOBTFWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.